2-bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carbaldehyde

Catalog No.
S15994701
CAS No.
M.F
C9H11BrN2O
M. Wt
243.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazol...

Product Name

2-bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carbaldehyde

IUPAC Name

2-bromo-1-(cyclopropylmethyl)-5-methylimidazole-4-carbaldehyde

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C9H11BrN2O/c1-6-8(5-13)11-9(10)12(6)4-7-2-3-7/h5,7H,2-4H2,1H3

InChI Key

NBYITHXZLVACDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1CC2CC2)Br)C=O

2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carbaldehyde is a chemical compound characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. The compound features a bromo substituent at the second position, a cyclopropylmethyl group at the first position, and a methyl group at the fifth position of the imidazole ring, along with an aldehyde functional group at the fourth position. This unique arrangement contributes to its potential reactivity and biological activity.

The chemical behavior of 2-bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carbaldehyde can be influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Aldehyde Reactions: The aldehyde group can participate in condensation reactions, such as forming imines with amines or undergoing oxidation to form carboxylic acids.
  • Cyclopropyl Group Reactivity: The cyclopropylmethyl group may also engage in ring-opening reactions under certain conditions, providing pathways for further functionalization.

Compounds with imidazole structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many imidazole derivatives are known for their antifungal and antibacterial properties.
  • Enzyme Inhibition: Some imidazole compounds act as inhibitors for specific enzymes, potentially offering therapeutic applications in treating diseases related to those enzymes.
  • Anticancer Activity: Certain derivatives have shown promise in cancer research, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

The synthesis of 2-bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carbaldehyde can be achieved through several methods:

  • Bromination of Imidazole Derivatives: Starting from 1-(cyclopropylmethyl)-5-methyl-1H-imidazole, bromination can be performed using bromine or N-bromosuccinimide.
  • Formylation Reaction: The introduction of the aldehyde group can be accomplished through formylation techniques such as the Vilsmeier-Haack reaction or by using formic acid in the presence of suitable catalysts.
  • Multi-step Synthesis: A combination of cyclization and functionalization steps may be required to construct the complete structure from simpler precursors.

2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: The compound may find uses in developing novel materials with specific electronic or optical properties.

Research into the interactions of 2-bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carbaldehyde with biological targets is crucial for understanding its potential therapeutic effects. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound affects cellular pathways or processes.
  • Toxicology Profiles: Understanding any adverse effects associated with its use.

Several compounds share structural similarities with 2-bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carbaldehyde. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-1-methyl-1H-imidazoleBromo at position 2, methyl at position 1Lacks cyclopropylmethyl group
5-Methyl-1H-imidazole-4-carbaldehydeMethyl at position 5, aldehyde at position 4No bromo or cyclopropylmethyl substituent
4-Bromo-1-methyl-1H-imidazoleBromo at position 4, methyl at position 1Different positioning of bromo substituent
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylateCarboxylate group instead of aldehydeDifferent functional group affecting reactivity
Ethyl 2-bromo-1H-imidazole-5-carboxylateEthyl group instead of cyclopropylmethylVariation in alkyl substituent

The presence of both the cyclopropylmethyl and aldehyde groups distinguishes this compound from others, potentially enhancing its biological activity and reactivity profile.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

242.00548 g/mol

Monoisotopic Mass

242.00548 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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